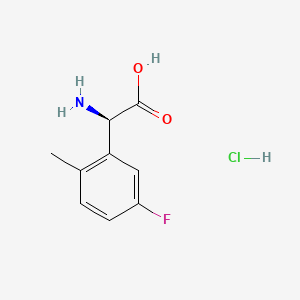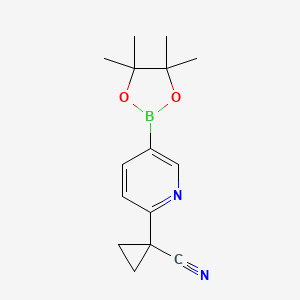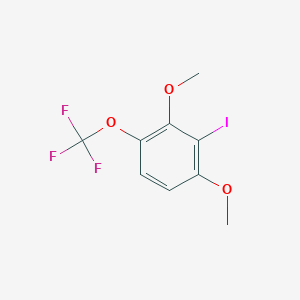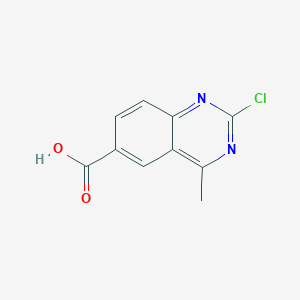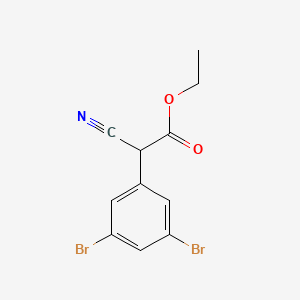
Quinoline-8-D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-8-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinoline-8-D can be synthesized through various methods. One common method involves the reaction of aniline with phenylacetylene and benzaldehyde . Another method includes the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . These methods often employ catalytic systems and environmentally benign conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly employed . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-8-D undergoes various types of chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Reduction of quinoline can yield 2-aminoquinoline.
Substitution: Quinoline can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl/alkyl/heteroaryl thiols are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide
Reduction: 2-Aminoquinoline
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
Quinoline-8-D has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a ligand in coordination chemistry and is used in the study of biological systems.
Medicine: Exhibits antimicrobial, anticancer, and antiviral activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinoline-8-D involves its interaction with various molecular targets and pathways. For instance, 8-hydroxyquinoline derivatives are known to inhibit 2-oxoglutarate-dependent oxygenases, which play a role in epigenetic regulation . These compounds can also act as chelating agents, binding to metal ions and affecting their biological activity .
Comparaison Avec Des Composés Similaires
Quinoline-8-D can be compared with other similar compounds such as quinoxalines and quinolin-8-amines . These compounds share a similar heterocyclic structure but differ in their functional groups and biological activities. For example:
Quinoxalines: Known for their antimicrobial and anticancer properties.
Quinolin-8-amines: Used as ligands in coordination chemistry and exhibit various biological activities.
This compound stands out due to its unique combination of biological activities and its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C9H7N |
|---|---|
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
8-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i6D |
Clé InChI |
SMWDFEZZVXVKRB-RAMDWTOOSA-N |
SMILES isomérique |
[2H]C1=C2C(=CC=C1)C=CC=N2 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


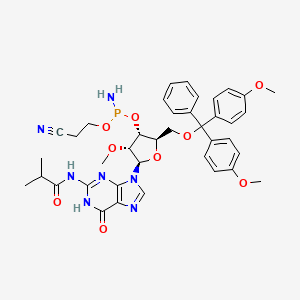


![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)
